molecular formula C12H26O2P+ B14497624 Butyl octylphosphinate CAS No. 63886-54-4

Butyl octylphosphinate

Cat. No.: B14497624
CAS No.: 63886-54-4
M. Wt: 233.31 g/mol
InChI Key: JUCNTEIJIIMFMY-UHFFFAOYSA-N
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Description

Butyl octylphosphinate is an organophosphorus compound with the molecular formula C₁₂H₂₇O₂P It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is further bonded to a butyl group and the other to an octyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl octylphosphinate typically involves the reaction of butylphosphinic acid with octanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl octylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate ester to phosphine.

    Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine.

    Substitution: Various alkyl or aryl phosphinates depending on the substituents used.

Scientific Research Applications

Butyl octylphosphinate has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Industry: It is used in the formulation of flame retardants, plasticizers, and lubricants.

Mechanism of Action

The mechanism by which butyl octylphosphinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with metal ions and other nucleophiles, making it an effective ligand in coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • Butyl phosphinate
  • Octyl phosphinate
  • Dimethyl phosphinate
  • Diethyl phosphinate

Uniqueness

Butyl octylphosphinate is unique due to its specific combination of butyl and octyl groups, which confer distinct chemical and physical properties. Compared to other phosphinates, it may exhibit different solubility, reactivity, and binding affinity, making it suitable for specialized applications in various fields.

Properties

CAS No.

63886-54-4

Molecular Formula

C12H26O2P+

Molecular Weight

233.31 g/mol

IUPAC Name

butoxy-octyl-oxophosphanium

InChI

InChI=1S/C12H26O2P/c1-3-5-7-8-9-10-12-15(13)14-11-6-4-2/h3-12H2,1-2H3/q+1

InChI Key

JUCNTEIJIIMFMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[P+](=O)OCCCC

Origin of Product

United States

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